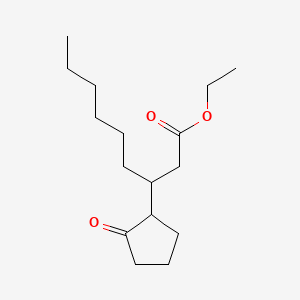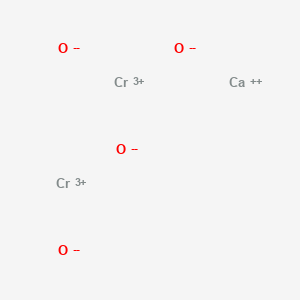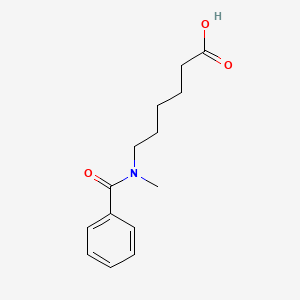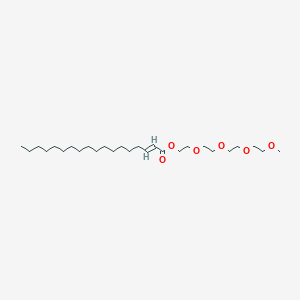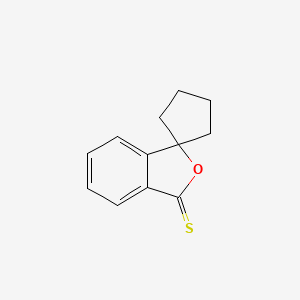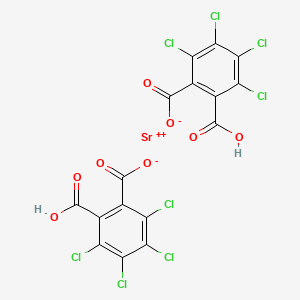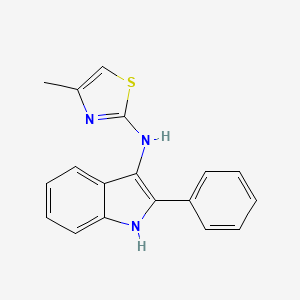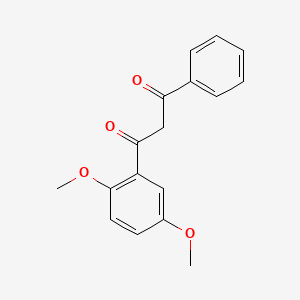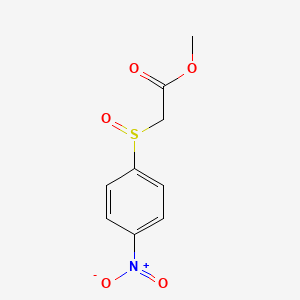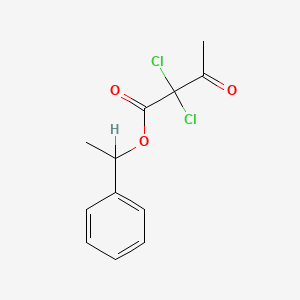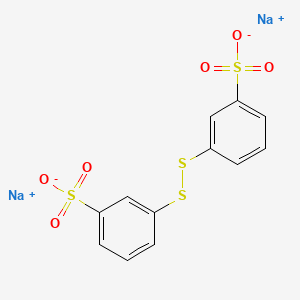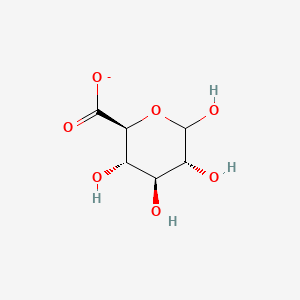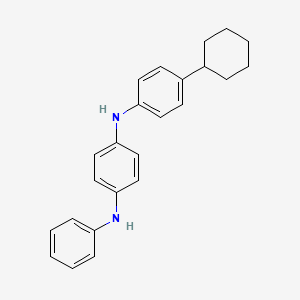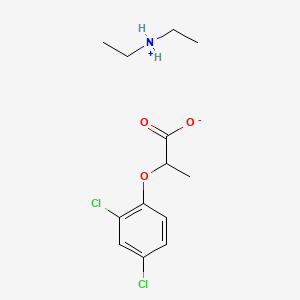
Diethylammonium 2-(2,4-dichlorophenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylammonium 2-(2,4-dichlorophenoxy)propionate is a chemical compound belonging to the family of 2,4-dichlorophenoxyacetic acid compounds. It is a phenoxy herbicide widely used for controlling broad-leaved weeds in various agricultural and non-agricultural settings . This compound is known for its selective, systemic action, making it effective in targeting unwanted vegetation while sparing desired crops.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethylammonium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Diethylamine→Diethylammonium 2-(2,4-dichlorophenoxy)propionate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylammonium 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the chemical structure, potentially altering its herbicidal properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenoxyacetic acid derivatives, while reduction could produce less chlorinated or dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Diethylammonium 2-(2,4-dichlorophenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Research on its effects on plant physiology and its role in weed management.
Medicine: Investigations into its potential effects on human health and its use as a reference compound in toxicological studies.
Industry: Utilized in the development of new herbicidal formulations and in studies of herbicide resistance.
Wirkmechanismus
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It is absorbed through the roots and leaves of plants, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The molecular targets include auxin receptors and pathways involved in cell division and growth regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A closely related compound with similar herbicidal properties.
Methyl 2-(2,4-dichlorophenoxy)propionate: Another derivative with comparable uses in herbicide formulations.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with a broader spectrum of activity.
Uniqueness
Diethylammonium 2-(2,4-dichlorophenoxy)propionate is unique due to its specific formulation as a diethylammonium salt, which enhances its solubility and effectiveness as a herbicide. Its selective action and systemic absorption make it particularly useful in agricultural applications where targeted weed control is essential.
Eigenschaften
CAS-Nummer |
93941-78-7 |
|---|---|
Molekularformel |
C13H19Cl2NO3 |
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)propanoate;diethylazanium |
InChI |
InChI=1S/C9H8Cl2O3.C4H11N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-5-4-2/h2-5H,1H3,(H,12,13);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
NLGJPPMUXJBNTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]CC.CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


